

4,6,6-Trimethylheptan-2-ol: A Review of Available Data

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Compound of Interest

Compound Name: *4,6,6-Trimethylheptan-2-ol*

Cat. No.: *B15180355*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6,6-Trimethylheptan-2-ol is a branched decyl alcohol with the chemical formula C₁₀H₂₂O. [1] Its structure consists of a heptane backbone with methyl groups at positions 4, 6, and 6, and a hydroxyl group at position 2. This compound is also known by its CAS Registry Number 51079-79-9.[1] While its basic chemical properties are documented in several chemical databases, a comprehensive review of publicly available literature reveals a notable scarcity of in-depth experimental research on this specific molecule. This guide summarizes the currently available data and highlights the significant gaps in the scientific literature.

Chemical and Physical Properties

Quantitative experimental data for **4,6,6-Trimethylheptan-2-ol** is limited. The majority of available information is based on computational predictions.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₂ O	PubChem[2], NIST[1]
Molecular Weight	158.28 g/mol	PubChem[2]
IUPAC Name	4,6,6-trimethylheptan-2-ol	PubChem[2]
CAS Number	51079-79-9	NIST[1]
XLogP3-AA (Predicted)	3.4	PubChem[2]

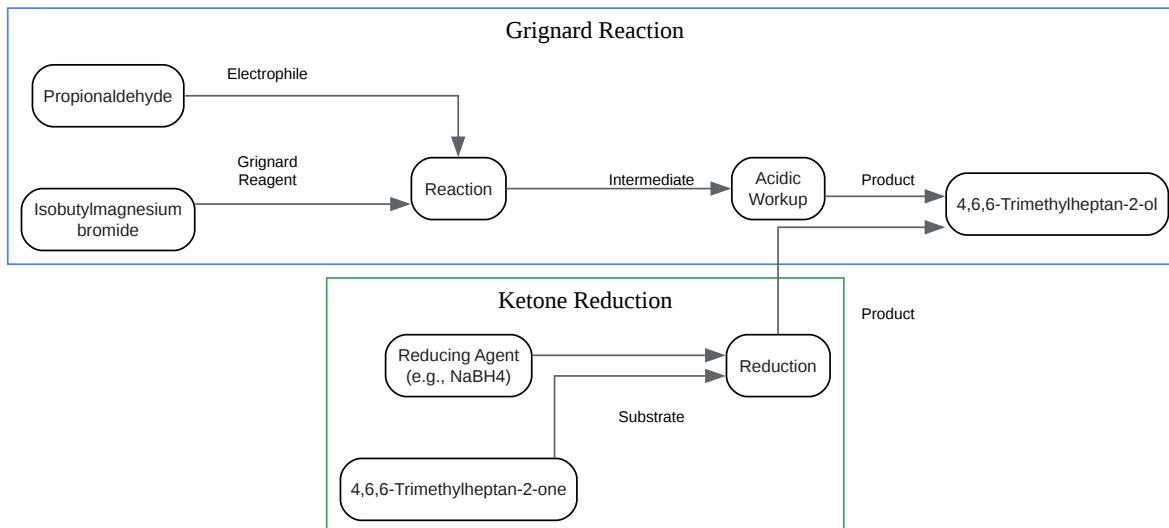
Note: Experimentally determined physical properties such as boiling point, melting point, and density for **4,6,6-trimethylheptan-2-ol** are not readily available in the surveyed literature.

Synthesis and Experimental Protocols

A detailed, experimentally verified synthesis protocol for **4,6,6-trimethylheptan-2-ol** is not described in the accessible scientific literature. However, general synthetic strategies for branched secondary alcohols can be proposed.

A plausible synthetic route could involve a Grignard reaction. This would likely entail the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with a suitable ketone, followed by an acidic workup. Another potential method is the reduction of the corresponding ketone, 4,6,6-trimethylheptan-2-one.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthetic pathways to **4,6,6-trimethylheptan-2-ol**.

It is crucial to note that the above workflow is a generalized representation and has not been experimentally validated for this specific compound. The development of a precise and efficient synthesis protocol would require dedicated laboratory research.

Spectroscopic Data

Experimentally obtained spectroscopic data for **4,6,6-trimethylheptan-2-ol**, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not available in public databases. For structurally related but simpler branched alcohols, such as other decanols, spectral data is available and could serve as a rough guide for predicting the expected spectral features of **4,6,6-trimethylheptan-2-ol**. For instance, the IR spectrum would be expected to show a characteristic broad O-H stretching band around 3300-3500 cm⁻¹ and C-H stretching bands around 2850-3000 cm⁻¹.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity of **4,6,6-trimethylheptan-2-ol**. Consequently, no signaling pathways involving this compound have been described. Research into the potential biological effects of this molecule, including its toxicological profile and any potential therapeutic applications, represents a completely unexplored area.

Conclusion and Future Directions

The current body of scientific knowledge on **4,6,6-trimethylheptan-2-ol** is exceptionally limited. While its basic chemical identity is established, there is a complete absence of published experimental data regarding its synthesis, physical properties, spectroscopic characterization, and biological activity. For researchers, scientists, and drug development professionals, this compound represents a largely uncharted area of chemical space. Future research efforts would need to focus on the fundamental aspects of this molecule, beginning with the development of a reliable synthetic route and followed by thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological effects. Such foundational research is a prerequisite for any consideration of this compound in materials science, drug discovery, or other advanced applications.

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References

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